molecular formula C14H12Cl2N2O2 B5672745 N-(3,4-dichlorophenyl)-N'-(3-methoxyphenyl)urea

N-(3,4-dichlorophenyl)-N'-(3-methoxyphenyl)urea

Cat. No. B5672745
M. Wt: 311.2 g/mol
InChI Key: NOPIXIBYBNMOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(3,4-dichlorophenyl)-N'-(3-methoxyphenyl)urea and similar compounds typically involves the reaction of appropriate phenyl isocyanates with amines. For instance, the synthesis of related urea derivatives has been demonstrated by the reaction of 4-chlorobenzaldehyde, methyl acetoacetate, and urea using specific catalysts under controlled conditions to achieve desired structural characteristics (Guo & Shun, 2004).

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial in determining their chemical reactivity and biological activities. For example, a related compound, 4-(4-chlorophenyl)-6-methyl-5-methoxy-caronyl-3,4-dihydropyrimidin-2(H)-one, was characterized by X-ray single-crystal diffraction techniques, providing detailed insights into its molecular conformation and the impact of substituents on its overall structure (Guo & Shun, 2004).

Chemical Reactions and Properties

N-(3,4-dichlorophenyl)-N'-(3-methoxyphenyl)urea can participate in various chemical reactions due to the presence of reactive groups. For instance, compounds with similar structures have been shown to undergo cyclocondensation reactions, leading to the formation of novel pyrimidinone derivatives under specific conditions (Bonacorso et al., 2003).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The crystal structure analysis of related compounds offers valuable information on the intermolecular interactions and molecular packing within the crystal lattice, affecting their physical state and stability (Guo & Shun, 2004).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-20-11-4-2-3-9(7-11)17-14(19)18-10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPIXIBYBNMOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.